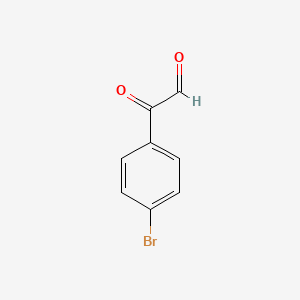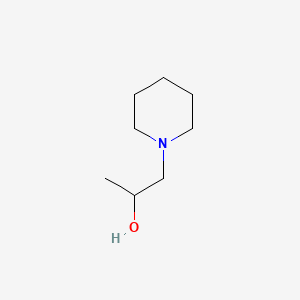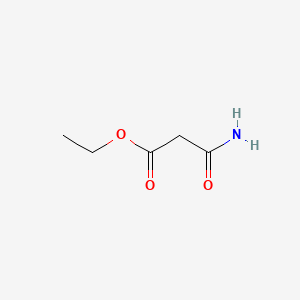
3-氨基-3-氧代丙酸乙酯
概述
描述
Synthesis Analysis
The synthesis of ethyl 3-amino-3-oxopropanoates can be developed through reactions involving ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate. This method is notable for its regioselective interaction with the ester group, leading to the formation of substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates (Larionova, N., Zubarev, A., Rodinovskaya, L. A., & Shestopalov, A. M., 2013).
Molecular Structure Analysis
A detailed analysis of the molecular structure of ethyl 3-amino-3-oxopropanoate derivatives reveals significant insights into their polymorphic forms. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been employed to characterize these forms, highlighting the challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F., Williams, G., Johnson, M. N. R., & Copley, R., 2013).
Chemical Reactions and Properties
Ethyl 3-amino-3-oxopropanoate exhibits a range of chemical reactions and properties, as demonstrated by its role in the synthesis and characterization of various chemical compounds. For instance, it participates in the synthesis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, where structural and spectral characteristics are explored through X-ray crystallography, infrared spectroscopy, and quantum chemistry (Gupta, V. P., Sharma, A., Dinesh, & Rajnikant, 2007).
科学研究应用
定量生物分析方法开发
3-氨基-3-氧代丙酸乙酯一直是研究重点,目的是开发一种快速、选择性的 RP-HPLC 生物分析方法,用于其定量测量。该方法对于药物开发至关重要,并且已按照 USFDA 指南进行了验证。该分子在各种条件下表现出良好的稳定性,并且已在人血浆中进行了测试,显示出显着的稳定性 (Nemani等人,2018年)。
催化和反应选择性
研究还深入探讨了3-芳基甲基氨基-2-重氮-3-氧代丙酸乙酯的铜催化反应中选择性的提高。这些化合物既产生环庚[c]吡咯酮,也产生β-内酰胺,显示出N-取代基控制的分子内布赫纳反应和脂肪族1,4-C-H插入之间的化学选择性 (Liu等人,2017年)。
取代化合物的合成
研究人员已经开发了合成取代的3-(3-羟基-2-噻吩基)-3-氧代丙酸乙酯的方法,扩大了该分子的化学库 (Larionova等人,2013年)。
多态性研究
有一些研究集中在3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐的多晶型,有助于理解此类化合物的物理和分析表征 (Vogt等人,2013年)。
抗癌潜能探索
3-氨基-3-氧代丙酸乙酯衍生物已被研究其抗癌潜力。某些包含该化合物的新型2-氧代-N'-(2-氧代吲哚啉-3-亚基lidene)-2H-色烯-3-碳酰肼对结肠癌和白血病细胞系表现出显着的活性 (Abdel‐Aziz等人,2013年)。
不对称还原研究
该化合物已用于探索3-芳基-3-酮酯的不对称还原研究,利用根霉菌等真菌提供了对对映选择性过程的见解 (Salvi & Chattopadhyay,2006年)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of Ethyl 3-amino-3-oxopropanoate is Malonamidase E2 , an enzyme found in Bradyrhizobium japonicum . This enzyme plays a crucial role in the metabolism of certain amino acids and derivatives.
Mode of Action
It is known that many similar compounds work by entering into competitive relationships with structurally similar metabolites, leading to a decrease in the activity of vital biochemical processes in the cell .
Pharmacokinetics
Information about its physical and chemical properties can provide some insights :
Result of Action
It is known that compounds with similar structures can cause irritation of the digestive tract, respiratory tract, skin, and eyes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 3-amino-3-oxopropanoate. For instance, its stability might be affected by exposure to light, hence it should be stored in a dark place . Its efficacy could also be influenced by the pH of the environment, as this can affect the compound’s ionization state and consequently its ability to interact with its target.
属性
IUPAC Name |
ethyl 3-amino-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPVEYCSVXYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285562 | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-oxopropanoate | |
CAS RN |
7597-56-0 | |
| Record name | 7597-56-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-amino-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-carbamoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



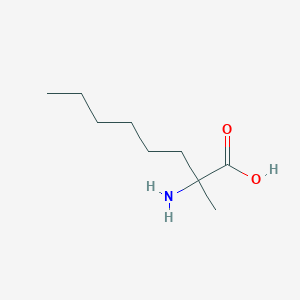
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
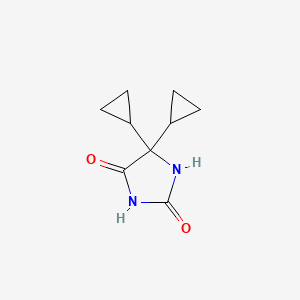

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

